molecular formula C4H6OS B14713221 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one CAS No. 14852-21-2

2,3-Dihydro-1H-1lambda~4~-thiophen-1-one

Cat. No.: B14713221
CAS No.: 14852-21-2
M. Wt: 102.16 g/mol
InChI Key: LWMWHALFZXYGIE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-1λ⁴-thiophen-1-one is a sulfur-containing heterocyclic compound characterized by a partially saturated thiophene ring with a ketone group at position 1. Its structure features a unique oxidation state at sulfur (λ⁴), distinguishing it from fully oxidized sulfones (λ⁶) or reduced thiolanes. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules and materials chemistry. Its reactivity is influenced by the electron-withdrawing ketone group and the partially unsaturated sulfur ring system, enabling participation in cycloadditions, nucleophilic substitutions, and coordination chemistry .

Properties

CAS No.

14852-21-2

Molecular Formula

C4H6OS

Molecular Weight

102.16 g/mol

IUPAC Name

2,3-dihydrothiophene 1-oxide

InChI

InChI=1S/C4H6OS/c5-6-3-1-2-4-6/h1,3H,2,4H2

InChI Key

LWMWHALFZXYGIE-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

Scientific Research Applications

2,3-Dihydro-1H-1lambda~4~-thiophen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-1lambda~4~-thiophen-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The structural and functional nuances of 2,3-Dihydro-1H-1λ⁴-thiophen-1-one are best understood through comparisons with related sulfur heterocycles. Below is a detailed analysis supported by experimental data and research findings.

Structural Analogues with Varied Oxidation States
Compound Name Oxidation State (λ) Key Substituents Reactivity/Applications References
2,3-Dihydro-1H-1λ⁴-thiophen-1-one λ⁴ Ketone at C1 Cyclization reactions, ligand synthesis
1,1-Dioxo-2,3-dihydro-1H-1λ⁶-thiophene λ⁶ Sulfone group (SO₂) at C1 Protease inhibition (e.g., SARS-CoV-2)
3-[(2-Hydroxyethyl)thio]-6-nitro-2,3-dihydro-1H-1λ⁶-benzothiophene-1,1-dione λ⁶ Benzothiophene fused ring, nitro group Antibacterial agents, photostability studies

Key Findings :

  • Oxidation State Impact : The λ⁴ configuration in the target compound confers moderate electrophilicity at sulfur, enabling nucleophilic attacks without the steric hindrance of bulkier sulfone groups (λ⁶). Sulfones (λ⁶) exhibit higher stability and are prevalent in drug design due to metabolic resistance .
  • Ring Strain : The partially unsaturated thiophene ring in λ⁴ derivatives introduces mild ring strain, enhancing reactivity in cycloadditions compared to fully saturated analogs like thiolanes.
Functional Analogues with Heteroatom Variations
Compound Name Heteroatom Key Features Biological Activity References
4-Methyl-1-phenyl-2,3-dihydro-1H-1λ⁵-phosphol-1-one Phosphorus (P) Phosphole ring with ketone Catalysis in asymmetric synthesis
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1λ⁶-benzodithiazine-1,1-dione Sulfur (S) Benzodithiazine fused ring Anticonvulsant activity

Key Findings :

  • Phosphorus vs. Sulfur : Phosphole derivatives (e.g., λ⁵-phosphol-1-one) exhibit distinct electronic properties due to phosphorus’s larger atomic radius and lower electronegativity, enabling unique catalytic applications .
  • Fused Ring Systems: Benzodithiazine derivatives (e.g., λ⁶-benzodithiazine) display enhanced aromaticity and rigidity, improving binding affinity in neurological targets compared to monocyclic thiophenones .
Substituted Derivatives and Bioactivity
Compound Name Substituents Bioactivity Mechanism Insights References
(1S)-2,3-Bis(2-chloro-4-hydroxyphenyl)-1H-1λ⁴-thiophen-1-one Chloro, hydroxyl groups Estrogen receptor modulation Competitive binding to ERα ligand-binding domain
N-[(3R)-1,1-Dioxo-2,3-dihydro-1H-1λ⁶-thiophen-3-yl]-N-(4-methylphenyl)acetamide Acetamide, sulfone SARS-CoV-2 3CL protease inhibition Covalent inhibition via sulfone-sulfur interactions

Key Findings :

  • Electron-Withdrawing Groups : Chloro and hydroxyl substituents enhance binding affinity to proteins (e.g., estrogen receptor) by polar interactions and π-stacking .
  • Sulfone-Containing Derivatives: The λ⁶-sulfone group in protease inhibitors facilitates covalent or strong non-covalent interactions with catalytic residues, crucial for antiviral activity .

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